molecular formula C9H6BrN B189535 5-Bromoquinoline CAS No. 4964-71-0

5-Bromoquinoline

Cat. No.: B189535
CAS No.: 4964-71-0
M. Wt: 208.05 g/mol
InChI Key: CHODTZCXWXCALP-UHFFFAOYSA-N
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Description

5-Bromoquinoline is an aromatic nitrogen compound characterized by a double-ring structure that includes a benzene ring fused to a pyridine ring at two adjacent carbon atoms. Its molecular formula is C9H6BrN, and it has a molecular weight of 208.05 g/mol . This compound is a derivative of quinoline, where a bromine atom is substituted at the fifth position of the quinoline ring. It is a solid at room temperature with a melting point of 43-48°C .

Scientific Research Applications

5-Bromoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimalarial and antimicrobial agents.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions

Safety and Hazards

5-Bromoquinoline is classified as having acute toxicity, causing skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using eco-friendly transition metal mediated, ultrasound irradiation reactions, or greener protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoquinoline can be synthesized through various methods, including:

    Direct Bromination: Quinoline can be brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure the bromine atom is introduced at the desired position.

    Skraup Synthesis: This method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination of quinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 5-aminoquinoline or 5-thioquinoline.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 5-aminoquinoline.

Comparison with Similar Compounds

  • 2-Bromoquinoline
  • 3-Bromoquinoline
  • 4-Bromoquinoline
  • 6-Bromoquinoline
  • 7-Bromoquinoline
  • 8-Bromoquinoline

Comparison: 5-Bromoquinoline is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. For example, 2-Bromoquinoline and 4-Bromoquinoline have different reactivity patterns due to the electronic effects of the bromine atom at different positions on the quinoline ring. This positional isomerism can lead to variations in their chemical behavior and applications .

Properties

IUPAC Name

5-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHODTZCXWXCALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355790
Record name 5-Bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4964-71-0
Record name 5-Bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Aminoquinoline (5 g, 34.7 mmol) is dissolved in HBr 48% (15 mL) and water (15 mL) and then cooled to 0° C. A solution of NaNO2 (2.5 g, 36.2 mmol) in water (15 mL) is added over about 10 minutes. The mixture is stirred for about 30 minutes at 0° C. and then at r.t. for about 1.5 hours. The mixture is transferred to an addition funnel and 75° C. solution of CuBr is added over 30 minutes. The mixture is stirred for about 30 minutes and then allowed to cool to r.t., which is then stirred for another 2 hours. The mixture is cooled to 0° C. and adjusted to pH of about 14 with 5N NaOH. The solution is filtered, and the solids are washed with DCM. The aqueous layer is extracted with DCM (2×200 mL), and the organic fractions are combined and concentrated. The residue is chromatographed on silica gel to give about 1.6 g of 5-bromoquinoline (22%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
22%

Synthesis routes and methods II

Procedure details

Sodium nitrite (2.5 g, 41.8 mmol) was dissolved in 15 mL water. Copper (I) bromide (6.0 g, 41.8 mmol) was dissolved in 38 mL of 48% HBr and heated to 75° C. The 5-aminoquinoline (5.0 g, 34.7 mmol) was suspended in 15 mL water and 18 mL 48% HBr and cooled to 0° C. The sodium nitrite solution was added to the 5-aminoquinoline solution at 0° C. The resulting diazonium solution was added slowly to the warmed CuBr solution. The reaction mixture was stirred at room temperature for 2 hr. The reaction mixture was basified with sodium hydroxide, then filtered through celite. The solid was washed with methylene chloride, and the aqueous material was extracted with methylene chloride. The organic layers were combined, dried with Na2SO4, and concentrated in vacuo. The crude product was chromatographed with 2:1 hexane/ethyl acetate to yield 5.7 g (80%) of 5-bromo-quinoline as a yellow oil. MS (APCI) m/z 208.0 (M+1).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Copper (I) bromide
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
18 mL
Type
reactant
Reaction Step Eight
Yield
80%

Synthesis routes and methods III

Procedure details

To a 0° C. mixture of 1.0022 g (6.94 mmol) 5-aminoquinoline (9) and 6 mL 24% aqueous hydrobromic acid was added a solution of 0.5 g (7 mmol) sodium nitrite in 3 mL H2O. After 5 min at 0° C., the mixture was added over 5 min to 1.2026 g (8.38 mmol) cuprous bromide in 10 mL 47% aqueous hydrobromic acid. After stirring at room temperature for 7.5 h, the reaction mixture was basified with ice and 50% aqueous NaOH and filtered. The filtrate was extracted three times with 50 mL ethyl ether, and the combined ether layers were concentrated in vacuo. The resulting residue was combined with precipitate from the above filtration, dissolved in 50% MeOH:CH2Cl2 and filtered. The filtrate was concentrated in vacuo, dissolved in 10% (10% NH4OH:MeOH):CH2Cl2 and filtered over silica. The filtrate was concentrated in vacuo to yield 10. 1H NMR (DMSO, 400 MHz) δ 8.997 (d, 1H, J=2.83 Hz, ArH); 8.525 (d, 1H, J=8.59 Hz, ArH); 8.089 (d, 1H, J=8.50 Hz, ArH); 8.000 (d, 1H, J=7.49 Hz, ArH); 7.741-7.701 Hz (m, 2H, ArH); MS (Electrospray): m/z 207.9, 209.9 (M+H, 79Br, 81Br).
Quantity
1.0022 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
8.38 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the main application of 5-Bromoquinoline highlighted in the research?

A1: The research paper describes using this compound as a precursor for synthesizing more complex molecules. Specifically, this compound is converted to a quinolylboronic acid through halogen-metal exchange. This quinolylboronic acid then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with haloheteroarylamines. [] This reaction leads to the formation of heteroarylamine derivatives, which are important building blocks for various chemical syntheses, particularly in pharmaceutical research.

Q2: Can you provide more details about the Suzuki cross-coupling reaction involving this compound?

A2: The Suzuki cross-coupling reaction is a versatile method for creating carbon-carbon bonds between organoboron compounds, like the quinolylboronic acid derived from this compound, and organic halides, such as haloheteroarylamines. [] This reaction requires a palladium catalyst to proceed efficiently. The process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired heteroarylamine derivative.

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